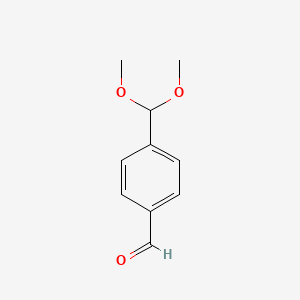

4-(Dimethoxymethyl)benzaldehyde

Description

BenchChem offers high-quality 4-(Dimethoxymethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethoxymethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGTVLBJRMZPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575981 | |

| Record name | 4-(Dimethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103781-93-7 | |

| Record name | 4-(Dimethoxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103781-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(Dimethoxymethyl)benzaldehyde

CAS Number: 103781-93-7 Synonyms: Terephthalaldehyde mono-dimethyl acetal; 4-(Dimethoxymethyl)benzenecarbaldehyde[1]

Executive Summary

4-(Dimethoxymethyl)benzaldehyde (CAS 103781-93-7) is a critical bifunctional building block in organic synthesis, material science, and medicinal chemistry.[1] It serves as a "masked" dialdehyde, possessing one reactive formyl group and one protected acetal group. This orthogonality allows for stepwise, regioselective functionalization of the benzene ring, making it indispensable for synthesizing asymmetric linkers for Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and complex pharmaceutical intermediates.

This guide provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, reactivity profiles, and handling requirements.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 103781-93-7 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Structure | p-Substituted benzene with -CHO and -CH(OCH₃)₂ |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~115–120 °C (at reduced pressure, est.)[1] |

| Density | ~1.1 g/mL |

| Solubility | Soluble in MeOH, EtOH, DCM, THF, EtOAc; Insoluble in water |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in acid |

Spectral Characteristics (¹H NMR in CDCl₃)

-

Aromatic Protons: Two doublets (AA'BB' system), δ ~7.9 ppm (ortho to CHO) and δ ~7.6 ppm (ortho to acetal) (4H)

-

Acetal Methine (-CH<): Singlet, δ ~5.4 ppm (1H)[1]

-

Methoxy Groups (-OCH₃): Singlet, δ ~3.3 ppm (6H)[1]

Synthesis & Production

The synthesis of 4-(Dimethoxymethyl)benzaldehyde requires the selective mono-protection of terephthalaldehyde. Achieving high selectivity for the mono-acetal over the bis-acetal is the primary challenge.

Core Synthesis Protocol: Acid-Catalyzed Mono-Acetalization

Reaction Principle: Terephthalaldehyde is treated with methanol and a dehydrating agent (trimethyl orthoformate) in the presence of a mild acid catalyst.[1] Stoichiometry is strictly controlled to prevent double protection.

Reagents:

-

Terephthalaldehyde (1.0 eq)

-

Trimethyl orthoformate (1.1 eq)

-

Methanol (Solvent)[3]

-

Catalyst: Ammonium nitrate (NH₄NO₃) or p-Toluenesulfonic acid (PTSA) (0.05 eq)[1]

Workflow:

-

Dissolution: Dissolve terephthalaldehyde in anhydrous methanol under Nitrogen atmosphere.

-

Addition: Add the acid catalyst followed by the dropwise addition of trimethyl orthoformate at room temperature.

-

Monitoring: Stir for 6–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The mono-acetal appears as a distinct spot between the starting material (most polar) and the bis-acetal (least polar).

-

Quenching: Quench with saturated aqueous NaHCO₃ to neutralize the acid.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Fractional distillation or Flash Column Chromatography (SiO₂) is required to separate the mono-acetal from unreacted starting material and bis-acetal byproducts.[1]

Synthesis Pathway Diagram[2]

Caption: Selective mono-acetalization pathway. Control of stoichiometry prevents formation of the bis-acetal byproduct.

Reactivity Profile & Applications

The utility of CAS 103781-93-7 lies in its orthogonality .[1] The aldehyde group reacts with nucleophiles (amines, hydrides, organometallics), while the acetal group remains inert, protecting the second formyl functionality for a later stage.

Orthogonal Functionalization Strategy

-

Step 1: Aldehyde Functionalization: The free aldehyde undergoes reductive amination, oxidation to carboxylic acid, or Wittig olefination. The acetal remains stable if the pH is kept > 4.

-

Step 2: Deprotection: Treatment with dilute aqueous acid (HCl or AcOH) unmasks the second aldehyde.

-

Step 3: Second Functionalization: The newly revealed aldehyde is reacted with a different reagent, creating an asymmetric linker.

Application in MOF/COF Synthesis

In the construction of porous frameworks, this compound allows for the "stepwise" growth of linkers. It is particularly useful for introducing asymmetry into the pore environment, which is vital for selective gas separation or catalysis within the framework.

Pharmaceutical Linker Synthesis

Used to link a cytotoxic payload to a targeting moiety.[1] The aldehyde reacts with a hydrazine or amine on the drug, and the acetal is later deprotected to conjugate with a solubilizing group or antibody.

Reactivity Workflow Diagram

Caption: Orthogonal workflow demonstrating the stability of the acetal during aldehyde functionalization, followed by acid hydrolysis.

Handling & Safety (MSDS Highlights)

This compound is an organic intermediate and should be treated with standard laboratory safety protocols.

-

Hazards:

-

Storage:

-

Atmosphere: Store under inert gas (Nitrogen or Argon).[1] The free aldehyde is susceptible to air oxidation to the carboxylic acid.

-

Temperature: Refrigerator (2–8 °C) recommended for long-term stability.[1]

-

Moisture: Keep strictly dry.[1] Moisture will slowly hydrolyze the acetal back to the dialdehyde.

-

-

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water.[1]

References

-

PubChem. 4-(Dimethoxymethyl)benzaldehyde Compound Summary. National Library of Medicine.[1] [Link]

-

Organic Syntheses. General Procedures for Acetalization (Analogous Protocols). [Link]

Sources

4-(Dimethoxymethyl)benzaldehyde structure and properties

This technical guide details the structural properties, synthesis, and strategic applications of 4-(Dimethoxymethyl)benzaldehyde (CAS: 103781-93-7), a critical mono-protected dialdehyde used as a heterobifunctional linker in advanced organic synthesis and drug development.

A Strategic Synthon for Selective Functionalization

Executive Summary

4-(Dimethoxymethyl)benzaldehyde (also known as Terephthalaldehyde mono-dimethyl acetal) represents a "Janus-faced" chemical entity: a molecule with two distinct faces. It possesses one reactive formyl group (-CHO) and one masked formyl group in the form of a dimethyl acetal (-CH(OMe)₂). This orthogonality allows researchers to perform sequential, site-selective reactions on a symmetric scaffold (terephthalaldehyde) without the risk of polymerization or uncontrolled cross-linking. It is an essential building block in the synthesis of asymmetric pharmaceutical intermediates, metal-organic frameworks (MOFs), and solid-phase linkers.

Chemical & Physical Profile

| Property | Data |

| IUPAC Name | 4-(Dimethoxymethyl)benzaldehyde |

| Common Name | Terephthalaldehyde mono-dimethyl acetal |

| CAS Number | 103781-93-7 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in MeOH, EtOH, DCM, THF, EtOAc; sparingly soluble in water |

| Stability | Stable under basic/neutral conditions; hydrolyzes in aqueous acid |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation |

Key Structural Feature: The para-substitution pattern ensures that the electronic effects of the electron-withdrawing formyl group and the electron-donating acetal group are communicated across the aromatic ring, influencing the reactivity of subsequent substitutions.

Synthesis & Mechanistic Insights

The synthesis of 4-(dimethoxymethyl)benzaldehyde is a classic exercise in statistical kinetic control . Because the starting material (terephthalaldehyde) has two identical reactive sites, standard acetalization conditions often lead to a mixture of starting material, mono-acetal (desired), and bis-acetal.

The Statistical Challenge

If one equivalent of acetalizing agent is used on a symmetric dialdehyde, the theoretical maximum yield of the mono-protected product follows a statistical distribution (typically ~50%), assuming the reactivity of the second aldehyde group remains unchanged after the first is protected.

To overcome this, the synthesis relies on transacetalization using trimethyl orthoformate (TMOF) rather than direct reaction with methanol. TMOF acts as a water scavenger, driving the equilibrium forward, while careful stoichiometry prevents over-reaction.

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed equilibrium and the pathway to the mono-protected species.

Figure 1: Stepwise acetalization pathway. Controlling k1 vs k2 requires precise stoichiometry and temperature control.

Applications in Drug Development & Materials[2]

A. Heterobifunctional Linkers

In medicinal chemistry, this molecule serves as a linker to attach a drug payload to a delivery vector or solid support.

-

Step 1 (Anchoring): The free aldehyde reacts with an amine on the resin or carrier (reductive amination).

-

Step 2 (Deprotection): Mild acidic treatment removes the acetal, revealing the second aldehyde.

-

Step 3 (Functionalization): The newly revealed aldehyde reacts with the drug payload.

B. Asymmetric Synthesis (Enders Cascade)

Benzaldehyde acetals are used as surrogates for aldehydes in organocatalytic cascades. The acetal group prevents side reactions (like benzoin condensation) until the specific activation step is triggered, allowing for the construction of complex chiral scaffolds found in bioactive natural products.

C. MOF/COF Synthesis

In the construction of Covalent Organic Frameworks (COFs), the reversibility of the aldehyde formation is crucial for defect correction. Using the mono-acetal allows for the stepwise growth of the framework, preventing the rapid, irreversible precipitation of amorphous polymers.

Experimental Protocol: Selective Synthesis

Objective: Synthesize 4-(dimethoxymethyl)benzaldehyde with maximized selectivity over the bis-acetal.

Reagents:

-

Terephthalaldehyde (13.4 g, 100 mmol)

-

Trimethyl Orthoformate (TMOF) (11.0 mL, 100 mmol, 1.0 eq)

-

Ammonium Chloride (NH₄Cl) (200 mg, catalytic) or p-TsOH (catalytic)

-

Methanol (anhydrous, 50 mL)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Terephthalaldehyde (100 mmol) in anhydrous Methanol (50 mL).

-

Catalyst Addition: Add solid NH₄Cl (catalytic amount). Note: NH₄Cl is preferred over strong acids like HCl to slow the reaction rate and improve selectivity.

-

Controlled Addition: Add TMOF (1.0 eq) dropwise over 30 minutes at room temperature.

-

Expert Insight: Do not dump TMOF all at once. A high local concentration favors bis-acetal formation.

-

-

Monitoring: Stir at reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Rf Values (Approx): Bis-acetal (0.7) > Mono-acetal (0.5) > Aldehyde (0.3).

-

-

Quenching: Once the starting material is consumed (or equilibrium is reached), quench the reaction by adding Triethylamine (1 mL) to neutralize the acid catalyst. Crucial: Acidic conditions during workup will hydrolyze the product back to the starting material.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄.[1][2]

-

Purification: The crude mixture will contain ~50-60% product, ~20% starting material, and ~20% bis-acetal. Purify via flash column chromatography on silica gel (pre-treated with 1% Et3N to ensure basicity) using a Hexane/EtOAc gradient.

Yield Expectation: 50–60% isolated yield (statistical limit optimization).

Application Workflow: Linker Strategy

The following diagram demonstrates the utility of 4-(dimethoxymethyl)benzaldehyde in a solid-phase synthesis context.

Figure 2: Sequential functionalization using the acetal as a protective group.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids (which induce hydrolysis).

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not use water for cleanup unless neutralizing, as it may release methanol and the aldehyde.

References

-

PubChem. (2025).[3] 4-(Dimethoxymethyl)benzaldehyde Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (1971). Terephthalaldehyde Synthesis and Derivatives. Org. Synth. 1971, 51, 20. [Link]

-

Watson International. (2025). Product Specification: 4-(Dimethoxymethyl)benzaldehyde. [Link][4]

-

Beilstein Journal of Organic Chemistry. (2023). Acetaldehyde dimethyl acetal in Enders triple cascade reaction. Beilstein J. Org. Chem. 2023, 19, 1234–1242. (Contextual reference for acetal reactivity). [Link]

Sources

4-(Dimethoxymethyl)benzaldehyde IUPAC name

Technical Monograph: 4-(Dimethoxymethyl)benzaldehyde Subtitle: A Strategic Synthon for Asymmetric Functionalization in Drug Discovery and Reticular Chemistry[1]

Executive Summary

4-(Dimethoxymethyl)benzaldehyde (CAS: 103781-93-7) represents a critical class of "Janus" molecules—bifunctional synthons possessing two chemically distinct ends derived from a symmetric parent (terephthalaldehyde).[1] By masking one aldehyde as a dimethyl acetal, this compound breaks the molecular symmetry, enabling sequential, orthogonal functionalization.[2] This guide details the IUPAC nomenclature, validated synthesis protocols, and its pivotal role as a heterobifunctional linker in the development of PROTACs, Covalent Organic Frameworks (COFs), and surface-immobilized ligands.[2]

Part 1: Nomenclature & Structural Identity

The IUPAC name 4-(dimethoxymethyl)benzaldehyde is derived by prioritizing the aldehyde group (-CHO) as the principal functional group (suffix -al or benzaldehyde) and treating the acetal moiety as a substituent.[1]

Structural Analysis:

-

Position 1: Formyl group (-CHO), highly reactive toward nucleophiles (amines, hydrides).[1][2]

-

Position 4: Dimethoxymethyl group (-CH(OCH₃)₂), a protected formyl group stable to bases and nucleophiles but labile to aqueous acid.[1][2]

Chemical Identity Table

| Property | Data |

| IUPAC Name | 4-(Dimethoxymethyl)benzaldehyde |

| Common Name | Terephthalaldehyde mono-dimethyl acetal |

| CAS Number | 103781-93-7 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| SMILES | COC(OC)C1=CC=C(C=C1)C=O[1][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; sparingly soluble in water |

Part 2: Synthetic Routes & Process Chemistry

Synthesizing 4-(dimethoxymethyl)benzaldehyde presents a classic challenge in process chemistry: statistical distribution .[1][2] Direct acetalization of terephthalaldehyde typically yields a mixture of starting material (0), mono-acetal (1), and bis-acetal (2).[1][2]

The Statistical Challenge

In a standard acid-catalyzed reaction with methanol, the system reaches an equilibrium.[2]

Diagram 1: Equilibrium & Selectivity Pathway

Figure 1: The synthesis relies on interrupting the equilibrium before the second aldehyde is protected.

Part 3: Reactivity Profile & Mechanism

The utility of 4-(dimethoxymethyl)benzaldehyde lies in its orthogonal reactivity .[1] The molecule allows a chemist to operate on one end without affecting the other, a requirement for synthesizing heterobifunctional linkers (e.g., for antibody-drug conjugates or PROTACs).[2]

Orthogonal Workflow

-

Reaction A (Base/Nucleophile): The free aldehyde reacts with amines (reductive amination), ylides (Wittig), or carbanions.[2] The acetal remains inert.[2]

-

Workup: Basic or neutral conditions preserve the acetal.[2][4]

-

Deprotection (Acid Switch): Treatment with dilute aqueous acid (HCl or TsOH) removes the methoxy groups, regenerating the second aldehyde.[2]

-

Reaction B: The newly liberated aldehyde is now available for a second, distinct functionalization.

Diagram 2: Orthogonal Functionalization Logic

Figure 2: Logical workflow for generating asymmetric amine-aldehyde linkers.

Part 4: Applications in High-Value R&D

Covalent Organic Frameworks (COFs)

In reticular chemistry, 4-(dimethoxymethyl)benzaldehyde serves as a chain terminator or defect engineer .[1][2]

-

Mechanism: In the condensation of diamines and dialdehydes to form 2D sheets, adding a mono-aldehyde (the target) caps the crystal growth at specific sites.[2]

-

Utility: This introduces functional defects or controls the crystallite size of the COF, which is crucial for optimizing catalytic activity or gas storage kinetics.[2]

Fragment-Based Drug Discovery (FBDD)

The compound allows the "growing" of drug fragments.

-

Scenario: A researcher has a fragment with a primary amine that binds to a protein pocket.[2]

-

Application: Reacting the fragment with 4-(dimethoxymethyl)benzaldehyde adds a benzyl linker with a protected handle.[1][2] After deprotection, the new aldehyde can be used to screen a library of hydrazides or amines to find a "second site" binder, effectively linking two fragments.[2]

Part 5: Experimental Protocols

Protocol A: Synthesis of 4-(Dimethoxymethyl)benzaldehyde

Note: This protocol uses stoichiometric control to favor the mono-product.

Reagents:

-

Terephthalaldehyde (13.4 g, 100 mmol)[2]

-

Trimethyl orthoformate (TMOF) (11.0 mL, 100 mmol)[2]

-

Methanol (dry, 50 mL)

-

Ammonium Chloride (NH₄Cl) (catalytic, 200 mg) or p-TsOH (10 mg)[1]

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve terephthalaldehyde in dry methanol.

-

Addition: Add TMOF and the acid catalyst (NH₄Cl is milder and prevents rapid over-reaction).

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2] You will see three spots: Dialdehyde (Rf ~0.3), Mono-acetal (Rf ~0.5), Bis-acetal (Rf ~0.7).[1][2]

-

Quench: Add 0.5 mL triethylamine to neutralize the catalyst. This is critical to stop equilibration.

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: The crude oil is a mixture.[2] Purify via flash column chromatography on silica gel.

Protocol B: General Deprotection (Acetal Cleavage)

To be used after the free aldehyde has been reacted.

Procedure:

-

Dissolve the acetal-containing intermediate in THF (10 volumes).

-

Add 1N aqueous HCl (2 volumes).

-

Stir vigorously at room temperature for 1 hour.

-

Monitor disappearance of the acetal proton signal (~5.4 ppm) via ¹H NMR or TLC.[2]

-

Neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.

References

-

PubChem. 4-(Dimethoxymethyl)benzaldehyde | C10H12O3.[1][2][3] National Library of Medicine.[2] Available at: [Link]

-

Organic Syntheses. Terephthalaldehyde (Preparation from p-Xylene derivatives). Org. Synth. 1953, 33,[2] 93. (Foundational chemistry for the parent compound). Available at: [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for acetal stability and deprotection kinetics).

- Smith, A. et al.Defect Engineering in Covalent Organic Frameworks.

Sources

Physical and chemical properties of 4-(Dimethoxymethyl)benzaldehyde

Topic: Physical and chemical properties of 4-(Dimethoxymethyl)benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Orthogonal Protection Strategies in Bifunctional Linker Design

Executive Summary

4-(Dimethoxymethyl)benzaldehyde (CAS: 103781-93-7), also known as terephthalaldehyde mono-dimethyl acetal, is a critical bifunctional intermediate in organic synthesis and materials science. Its structural significance lies in its orthogonal reactivity : it possesses one free electrophilic formyl group (-CHO) and one masked formyl group protected as a dimethyl acetal (-CH(OCH₃)₂).

This duality allows researchers to perform chemoselective transformations on one end of the molecule (e.g., Wittig olefination, reductive amination) while preserving the other for subsequent release under acidic conditions. This guide details the physicochemical profile, synthesis, and handling of this compound, emphasizing its utility in constructing Metal-Organic Frameworks (MOFs) and pharmaceutical scaffolds.

Physical Characterization

The physical properties of 4-(Dimethoxymethyl)benzaldehyde are governed by the balance between the polar aldehyde and the lipophilic acetal moiety.

Table 1: Physicochemical Properties Profile

| Property | Value / Description | Notes |

| IUPAC Name | 4-(Dimethoxymethyl)benzaldehyde | |

| Common Synonyms | Terephthalaldehyde mono-dimethyl acetal; Benzaldehyde, 4-(dimethoxymethyl)- | |

| CAS Number | 103781-93-7 | Distinct from diethyl acetal (81172-89-6) |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | May crystallize upon prolonged cold storage |

| Density | ~1.10 g/mL (Estimated) | Slightly denser than diethyl analog (1.047 g/mL) |

| Boiling Point | ~110–115 °C at 2 mmHg | Extrapolated from diethyl acetal (89-93°C @ 7 mmHg) |

| Solubility | Soluble in MeOH, EtOH, DCM, THF, Toluene | Hydrolyzes in aqueous acid |

| Refractive Index |

Chemical Reactivity & Stability

The utility of this compound rests on the stability differential between the aldehyde and the acetal.

Orthogonal Reactivity Mechanism

-

Base Stability: The dimethyl acetal moiety is robust against basic nucleophiles (e.g., organolithiums, Grignard reagents, enolates). This allows the free aldehyde to undergo nucleophilic addition without affecting the protected site.

-

Acid Sensitivity: The acetal is labile to aqueous acids. Deprotection follows first-order kinetics dependent on hydronium ion concentration, regenerating the terephthalaldehyde core.

Reaction Pathways

The following diagram illustrates the divergent synthetic pathways enabled by this mono-protected scaffold.

Figure 1: Orthogonal reaction pathways. The acetal group survives basic and reductive conditions, allowing selective modification of the aldehyde.

Synthesis & Production Protocols

Direct acetalization of terephthalaldehyde often yields a statistical mixture of starting material, mono-acetal, and bis-acetal. The protocol below utilizes a controlled stoichiometry approach to maximize mono-acetal yield, a method adapted from standard acetalization procedures [1].

Protocol: Selective Mono-Acetalization of Terephthalaldehyde

Objective: Synthesis of 4-(Dimethoxymethyl)benzaldehyde from terephthalaldehyde.

Reagents:

-

Terephthalaldehyde (1.0 eq)

-

Trimethyl orthoformate (TMOF) (1.1 eq)

-

Methanol (Anhydrous)

-

Catalyst:

-Toluenesulfonic acid (PTSA) or Ammonium Nitrate (mild) -

Quenching agent: Triethylamine (

)

Workflow:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve terephthalaldehyde (10.0 g, 74.6 mmol) in anhydrous methanol (50 mL). -

Reagent Addition: Add Trimethyl orthoformate (8.7 g, 82 mmol).

-

Catalysis: Add a catalytic amount of PTSA (0.05 eq). Stir at room temperature.

-

Note: Monitor by TLC (Hexane/EtOAc 4:1). The bis-acetal is less polar than the mono-acetal.

-

-

Quenching: Once the mono-acetal spot is maximized (typically 2–4 hours), quench immediately with

(0.5 mL) to neutralize the acid.-

Critical Step: Failure to quench will lead to equilibrium drift toward the bis-acetal.

-

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in

and wash with saturated -

Purification: The crude mixture contains unreacted aldehyde, mono-acetal, and bis-acetal. Purify via flash column chromatography on silica gel (eluent: 10% EtOAc in Hexanes).

-

Yield: Expect 50–60% isolated yield of the mono-protected product.

-

Applications in R&D

Linker Chemistry for MOFs and COFs

In the synthesis of Covalent Organic Frameworks (COFs), 4-(Dimethoxymethyl)benzaldehyde serves as a "stopper" or a programmable linker. It allows the growth of the framework in one direction (via the free aldehyde) while keeping the other end dormant until an acid trigger is applied, enabling the construction of core-shell architectures [2].

Pharmaceutical Intermediates

This compound is used to synthesize asymmetric diaryl compounds. For example, in the synthesis of retinoid analogs or biphenyl drugs, the free aldehyde is coupled first (e.g., via Knoevenagel condensation), and the acetal is later converted to a carboxylic acid or a different pharmacophore.

Safety & Handling (SDS Highlights)

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Precautions:

-

Moisture Sensitivity: Store under inert gas (Argon/Nitrogen). Exposure to atmospheric moisture can cause slow hydrolysis to terephthalaldehyde, which appears as a white solid precipitate.

-

Storage: Keep refrigerated (2–8°C) to prevent transacetalization or hydrolysis.

References

-

Organic Syntheses. "Terephthalaldehyde." Org.[1][2] Synth.1954 , 34, 90. (Foundational reactivity of terephthalaldehyde derivatives).

-

ChemicalBook. "4-(Dimethoxymethyl)benzaldehyde Product Description & Properties." Accessed 2025.[3][4]

-

BenchChem. "Reactivity of Substituted Benzaldehydes." BenchChem Technical Guide.

-

Royal Society of Chemistry. "Zn(II) Chloride-Catalyzed Direct Coupling of Various Alkynes with Acetals." (Demonstrates acetal reactivity).

Sources

- 1. CAS 81172-89-6: Terephthaldehyde mono(diethyl acetal) [cymitquimica.com]

- 2. Terephthalaldehyde mono(diethyl acetal), 97%, stab. 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Benzaldehyde dimethyl acetal | CAS#:1125-88-8 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

4-(Dimethoxymethyl)benzaldehyde safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of 4-(Dimethoxymethyl)benzaldehyde

Introduction

4-(Dimethoxymethyl)benzaldehyde, a bifunctional aromatic compound featuring both an aldehyde and a dimethyl acetal group, serves as a valuable intermediate in organic synthesis. Its unique structure allows for selective chemical transformations, making it relevant in the development of pharmaceuticals and other complex molecules. However, its utility in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety, toxicology, and handling procedures for 4-(Dimethoxymethyl)benzaldehyde, designed for researchers, chemists, and drug development professionals. The information herein is synthesized from available safety data and toxicological assessments of the compound and its close structural analogs.

Chemical and Physical Properties

A foundational understanding of a chemical's properties is critical for anticipating its behavior and associated risks. The properties of 4-(Dimethoxymethyl)benzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(dimethoxymethyl)benzaldehyde | [1] |

| CAS Number | 103781-93-7 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Solubility | Expected to be insoluble in water | [2] |

| Synonyms | Benzaldehyde, 4-(dimethoxymethyl)- | [1] |

Hazard Identification and Classification

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4/5 | H302: Harmful if swallowed or H303: May be harmful if swallowed.[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6] |

Hazard Summary:

-

Oral Toxicity : May be harmful if swallowed.[2] Ingestion can lead to adverse effects, and medical attention should be sought if symptoms occur.[2][7]

-

Skin and Eye Irritation : Direct contact is likely to cause skin and serious eye irritation.[4][5] Prolonged or repeated exposure should be avoided.

-

Respiratory Irritation : Vapors or aerosols may cause irritation to the respiratory tract.[4][8]

Toxicological Profile

Detailed toxicological studies specifically on 4-(Dimethoxymethyl)benzaldehyde are limited. Therefore, a read-across approach, utilizing data from close structural analogs, is employed to assess its likely toxicological profile.

-

Acute Toxicity : A structural analog, 4-Methoxybenzaldehyde dimethyl acetal (CAS 2186-92-7), has an oral LD50 of 4250 mg/kg in rats, classifying it as having low acute oral toxicity.[2] Another analog, benzaldehyde dimethyl acetal (CAS 1125-88-8), shows a higher acute toxicity with an oral LD50 of 1220 mg/kg in rats.[8] Given the presence of the aldehyde group, it is prudent to handle 4-(Dimethoxymethyl)benzaldehyde as a substance that may be harmful if swallowed.[2][9]

-

Genotoxicity and Carcinogenicity : Data from the read-across analog, benzene, 1-(dimethoxymethyl)-4-methoxy-, suggests that it is not expected to be genotoxic.[10] No components of similar products are typically identified as carcinogens by IARC, ACGIH, or NTP.[4][11]

-

Dermal and Inhalation Toxicity : Specific data is lacking. However, as with many aldehydes and aromatic compounds, skin absorption and inhalation of vapors should be minimized as a precautionary measure.[12]

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are essential to minimize exposure when handling 4-(Dimethoxymethyl)benzaldehyde.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or creating aerosols.[4][13]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][13]

Personal Protective Equipment (PPE):

-

Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.[2][13] If there is a splash hazard, a face shield should be used in addition to goggles.[4][14]

-

Skin Protection : Wear nitrile rubber or other chemically resistant gloves.[2] Gloves should be inspected before use and disposed of properly after handling.[4] A lab coat or chemical-resistant apron is required to prevent skin contact.[2]

-

Respiratory Protection : If working outside a fume hood or if significant aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] For dusts from solid forms, a P95 or P1 particle respirator may be appropriate.[4][6]

Caption: PPE selection flowchart for handling 4-(Dimethoxymethyl)benzaldehyde.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or dust.[5]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

-

Keep away from food, drink, and animal feed.[15]

-

Take precautionary measures against static discharge, especially if the material is combustible.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][16]

-

Some sources recommend refrigerated storage (2-8°C) to maintain product quality.[4][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][16]

Fire and Explosion Hazards

While not always classified as flammable, many organic liquids and solids are combustible and can pose a fire risk under certain conditions.

-

Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][9][16] Do not use a direct water jet, as it may scatter the material.[15]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[2][16] Containers may explode when heated.[16]

-

Firefighter Protection : In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][16]

Accidental Release and Disposal Measures

Prompt and appropriate action is required to mitigate the effects of a spill and to ensure proper disposal.

Accidental Release Protocol:

-

Evacuate : Evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure adequate ventilation.

-

Contain : Prevent the spill from entering drains or waterways.[15] For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, sweep up carefully to avoid creating dust.[4]

-

Collect : Place the absorbed or swept-up material into a suitable, labeled, and closed container for disposal.[4]

-

Decontaminate : Clean the spill area thoroughly.

-

PPE : Wear full PPE (as described in Section 4) during the entire cleanup process.

Caption: General workflow for responding to a chemical spill.

Disposal:

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]

-

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[9][17]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][4][5] |

| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists. | [2][4] |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. | [2][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice. | [2][4] |

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Angene Chemical. (2025, October 29). Safety Data Sheet: 4-Methoxy-3-(methoxymethyl)benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15626275, 4-(Dimethoxymethyl)benzaldehyde. Retrieved from [Link]

-

Sdfine. (n.d.). Safety Data Sheet: 3,4-DIMETHOXY BENZALDEHYDE. Retrieved from [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-methoxybenzaldehyde diethyl acetal, CAS Registry Number 2403-58-9. Food and Chemical Toxicology. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Retrieved from [Link]

-

Gelest. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: BENZALDEHYDE. Retrieved from [Link]

-

Dow. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound (Dimethoxymethyl)benzene. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (2026, January 13). 4-(HYDROXYMETHYL)BENZALDEHYDE DIMETHYL ACETAL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 4-(Dimethoxymethyl)benzaldehyde | C10H12O3 | CID 15626275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemos.de [chemos.de]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. p-(二甲氧基甲基)苯乙醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. corporate.dow.com [corporate.dow.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.ca [fishersci.ca]

- 17. fishersci.com [fishersci.com]

Spectroscopic data for 4-(Dimethoxymethyl)benzaldehyde (NMR, IR, MS)

[1]

Introduction & Structural Context

4-(Dimethoxymethyl)benzaldehyde represents a "Janus" molecule in organic synthesis—possessing two distinct electrophilic sites: a reactive formyl group (aldehyde) and a masked formyl group (dimethyl acetal).

Structural Analysis for Spectroscopy

The molecule belongs to the

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis based on 400 MHz (

Proton NMR ( H NMR)

The spectrum is characterized by four distinct signal sets. The integration ratio 1:2:2:1:6 (Aldehyde:Ar:Ar:Acetal-H:OMe) is the primary purity check.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.01 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton.[1] Slightly upfield from terephthalaldehyde (10.14 ppm) due to the electron-donating nature of the acetal group relative to a second formyl group. |

| 7.88 | Doublet (d, | 2H | Ar-H (ortho to CHO) | Deshielded by the magnetic anisotropy of the carbonyl group. Part of the AA'BB' system.[4][5][6][7][8] |

| 7.62 | Doublet (d, | 2H | Ar-H (ortho to Acetal) | Less deshielded than the aldehyde-adjacent protons.[1] |

| 5.43 | Singlet (s) | 1H | -CH(OCH | The acetal methine proton. Diagnostic singlet; appearance of a doublet here indicates hydrolysis to hemiacetal (rare). |

| 3.34 | Singlet (s) | 6H | -OCH | Two equivalent methoxy groups.[1] Sharp singlet. |

Carbon-13 NMR ( C NMR)

The carbon spectrum confirms the presence of two distinct carbonyl-oxidation-state carbons: the

| Chemical Shift ( | Type | Assignment | Notes |

| 191.8 | C=O | Aldehyde Carbon | Typical benzaldehyde range.[5] |

| 145.0 | C_quat | Ar-C (ipso to acetal) | |

| 136.5 | C_quat | Ar-C (ipso to CHO) | |

| 129.5 | CH | Ar-C (ortho to CHO) | Correlates to 7.88 ppm proton.[1] |

| 127.2 | CH | Ar-C (ortho to Acetal) | Correlates to 7.62 ppm proton. |

| 102.4 | CH | Acetal Carbon | Diagnostic peak for acetal protection. |

| 52.8 | CH | Methoxy Carbons |

Mass Spectrometry (MS)

Method: Electron Ionization (EI), 70 eV.

The fragmentation pattern is dominated by the stability of the acetal group and the aromatic ring. The molecular ion is visible but often weak compared to fragment ions involving methoxy loss.

Fragmentation Pathway Table

| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanism |

| 180 | ~15-20% | [M] | Molecular ion.[1] |

| 179 | ~30% | [M - H] | Loss of aldehydic hydrogen (common in benzaldehydes).[1] |

| 149 | 100% (Base Peak) | [M - OCH | |

| 121 | ~40% | [C | Loss of second -OCH |

| 75 | ~60% | [(CH | Characteristic acetal fragment. |

| 77 | ~25% | [C | Phenyl cation (aromatic stability). |

Visualized Fragmentation Logic

Figure 1: Primary fragmentation pathways under Electron Ionization (EI).[1]

Infrared (IR) Spectroscopy

Method: FTIR (Thin Film or KBr Pellet).

The IR spectrum is most useful for confirming the retention of the aldehyde and the formation of the acetal.

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 2835, 2720 | Medium | C-H Stretch (Aldehyde) | "Fermi Doublet" – classic identifier for aldehydes. |

| 1705 | Strong | C=O[1] Stretch | Conjugated aldehyde carbonyl. |

| 1605, 1575 | Medium | C=C Stretch (Aromatic) | Benzene ring breathing modes. |

| 1050 - 1150 | Strong | C-O-C Stretch | Critical: Indicates the presence of the acetal ether linkages. |

| 830 | Strong | C-H Bend (oop) | Para-disubstituted benzene ring. |

Experimental Protocols & Quality Control

Synthesis & Purification Workflow

The synthesis typically involves the reaction of terephthalaldehyde with trimethyl orthoformate or methanol/acid. The challenge is preventing the formation of the bis-acetal.

Protocol:

-

Reaction: Terephthalaldehyde (1.0 eq) + Trimethyl Orthoformate (1.1 eq) + pTsOH (cat.) in MeOH.

-

Monitoring: Use TLC (Silica, 4:1 Hexane:EtOAc).

-

Starting Material (Rf ~0.4)

-

Product (Rf ~0.6)

-

Bis-acetal (Rf ~0.8)[1]

-

-

Workup: Quench with solid NaHCO

(crucial to neutralize acid before concentration). Acetals are acid-labile.[1] -

Purification: Vacuum distillation or rapid column chromatography (basified silica).

Purity Assessment Logic

How do you know you have the mono-acetal and not a mixture?

Figure 2: Logic gate for interpreting NMR integration to ensure mono-protection.

References

Sources

- 1. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(Dimethoxymethyl)benzaldehyde | C10H12O3 | CID 15626275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A15793.14 [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Terephthalaldehyde mono(diethyl acetal), 97%, stab. 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. Terephthalaldehyde - Wikipedia [en.wikipedia.org]

Stability of 4-(Dimethoxymethyl)benzaldehyde under acidic and basic conditions

An In-Depth Technical Guide to the Stability of 4-(Dimethoxymethyl)benzaldehyde Under Acidic and Basic Conditions

Executive Summary

4-(Dimethoxymethyl)benzaldehyde is a bifunctional aromatic compound featuring both a free aldehyde and a protected aldehyde in the form of a dimethyl acetal. This unique structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of terephthalaldehyde derivatives. However, its utility is intrinsically linked to the distinct stability profiles of its two core functional groups under varying pH conditions. This guide provides a detailed analysis of the compound's chemical behavior in acidic and basic environments. Under acidic conditions, the molecule is labile, undergoing rapid hydrolysis of the acetal to yield terephthalaldehyde. Conversely, under strongly basic conditions, the acetal group remains stable, while the free aldehyde becomes susceptible to a disproportionation-type transformation known as the Cannizzaro reaction. Understanding these stability characteristics is paramount for researchers in synthetic chemistry and drug development to control reaction outcomes, prevent unintended side reactions, and ensure the integrity of the molecule during storage and application.

Introduction to 4-(Dimethoxymethyl)benzaldehyde

4-(Dimethoxymethyl)benzaldehyde, with the chemical formula C₁₀H₁₂O₃, possesses a strategic combination of functional groups.[1] The presence of a reactive aldehyde allows for its participation in a wide array of carbonyl chemistry, including reductive aminations, Wittig reactions, and oxidations. Simultaneously, the dimethoxymethyl group serves as a stable, protected form of a second aldehyde, which can be unveiled under specific, controlled conditions. This "masked" functionality is a cornerstone of modern synthetic strategy, enabling sequential and site-selective transformations on a single molecular scaffold.

The primary value of this compound lies in its role as a precursor. The selective deprotection of the acetal or reaction at the free aldehyde allows for the stepwise introduction of different functionalities at the 1 and 4 positions of the benzene ring, making it a versatile building block in the synthesis of complex molecules, polymers, and pharmaceutical intermediates.

Stability Under Acidic Conditions: The Facile Hydrolysis of the Acetal

A defining characteristic of acetals is their inherent instability in the presence of acid, a property frequently exploited for their use as protecting groups for carbonyls.[2][3] The dimethoxymethyl group in 4-(dimethoxymethyl)benzaldehyde is no exception and readily hydrolyzes in aqueous acidic media to unmask the second aldehyde, yielding terephthalaldehyde.

The Mechanistic Rationale for Acid Lability

The stability of the acetal linkage is kinetically controlled. Under neutral or basic conditions, the methoxy groups (-OCH₃) are poor leaving groups, and thus, the C-O bonds are resistant to cleavage.[4] However, in the presence of an acid catalyst (H⁺), the entire mechanistic landscape changes. The acid protonates one of the ether oxygens, converting the methoxy group into a neutral methanol molecule upon departure—an excellent leaving group.[3][5] This acid-catalyzed pathway provides a low-energy route for hydrolysis that is unavailable in basic media.

Reaction Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis proceeds through a well-established, multi-step mechanism involving the formation of a key resonance-stabilized oxocarbenium ion intermediate.[2][6]

Step-by-Step Mechanism:

-

Protonation: An acid catalyst protonates one of the acetal's oxygen atoms.[2]

-

Loss of Leaving Group: The protonated oxygen and its methyl group leave as a molecule of methanol. This step is facilitated by the lone pair of electrons on the adjacent oxygen, which form a double bond with the carbon, resulting in a resonance-stabilized oxocarbenium ion. The formation of this intermediate is often the rate-determining step.[6]

-

Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (e.g., water) removes a proton from the newly added oxygen, yielding a hemiacetal intermediate.

-

Repeat Sequence: Steps 1-4 are repeated for the second methoxy group. The hydroxyl group of the hemiacetal is protonated, leaves as water, and the resulting protonated aldehyde is deprotonated to yield the final product, terephthalaldehyde.

Kinetics and Influencing Factors

The rate of acetal hydrolysis is profoundly dependent on the pH of the medium. The reaction kinetics decrease dramatically as the pH increases.[6][7] For instance, the hydrolysis rate can decrease by several orders of magnitude when moving from a pH of 5 to a neutral pH of 7.4, where the molecule becomes quite stable.[6]

| pH Value | Relative Half-Life (t₁/₂) | Stability Profile |

| < 4 | Seconds to Minutes | Highly Unstable |

| 5.0 | Hours | Labile[6][7] |

| 6.5 | Days | Moderately Stable[6] |

| 7.4 | Very Long (> 1 week) | Stable[6] |

| Table 1: Representative pH-Dependent Stability of the Acetal Group. |

Temperature also plays a significant role; as with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[8][9] The choice of solvent can influence kinetics, particularly the concentration of water available for the nucleophilic attack step.

Stability Under Basic Conditions

In stark contrast to its behavior in acid, 4-(dimethoxymethyl)benzaldehyde exhibits a completely different reactivity profile under basic conditions. The acetal group is robust, while the free aldehyde group becomes the focal point of chemical transformation.

Acetal Group Stability in Base

The dimethoxymethyl group is stable in the presence of bases, including strong nucleophiles and alkoxides.[2][4] The mechanism for hydrolysis requires protonation to create a good leaving group, a step that is not possible in a basic environment. The hydroxide ion (OH⁻) is not a strong enough nucleophile to displace a methoxide group (CH₃O⁻), and methoxide itself is a poor leaving group. This stability is the fundamental reason acetals are excellent protecting groups for carbonyls in syntheses that involve basic reagents like Grignard reagents or lithium aluminum hydride.[2]

Aldehyde Group Reactivity: The Cannizzaro Reaction

While the acetal is inert, the free aldehyde group can react under specific basic conditions. 4-(Dimethoxymethyl)benzaldehyde is a non-enolizable aldehyde, meaning it lacks any acidic protons on the carbon atom adjacent (alpha) to the carbonyl group.[10][11] In the presence of a strong base (e.g., concentrated NaOH or KOH), such aldehydes undergo a characteristic disproportionation reaction known as the Cannizzaro reaction.[12][13][14]

In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (which exists as its carboxylate salt in the basic medium), and the other is reduced to the corresponding primary alcohol.[10][11]

Products:

-

Oxidation Product: Sodium 4-(dimethoxymethyl)benzoate

-

Reduction Product: [4-(Dimethoxymethyl)phenyl]methanol

Reaction Mechanism of the Cannizzaro Reaction

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[10][11]

Step-by-Step Mechanism:

-

Nucleophilic Attack: A hydroxide ion (from a strong base) attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate.[11]

-

Hydride Transfer: This tetrahedral intermediate acts as a hydride donor. It collapses, reforming the carbonyl double bond and transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the key redox step.

-

Product Formation: The hydride transfer results in the formation of a carboxylate anion and an alkoxide.

-

Proton Exchange: A rapid proton transfer occurs from the newly formed carboxylic acid to the more basic alkoxide, yielding the final products: a carboxylate salt and a primary alcohol.

It is crucial to note that the Cannizzaro reaction typically requires harsh conditions, such as high concentrations of a strong base and often elevated temperatures, and is generally not a concern under the mild basic conditions used in many synthetic transformations.[12]

Experimental Protocols for Stability Assessment

To empirically determine the stability of 4-(dimethoxymethyl)benzaldehyde, researchers can employ standard analytical techniques to monitor the compound's integrity over time under controlled conditions.

Protocol for Monitoring Acidic Hydrolysis via ¹H NMR

This protocol allows for the direct observation of the conversion of the starting material to its hydrolysis product.[6][7]

-

Solution Preparation: Prepare a stock solution of 4-(dimethoxymethyl)benzaldehyde in a deuterated aprotic solvent like acetonitrile-d₃ (CD₃CN).

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate or citrate) in D₂O at desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

-

Initiation of Experiment: In an NMR tube, combine a precise volume of the stock solution with the desired D₂O buffer solution (e.g., a 3:1 ratio of CD₃CN to buffer). The final concentration should be around 25 mM.[7]

-

Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Key signals to monitor are the acetal methoxy protons (-OCH₃) and the acetal C-H proton of the starting material, and the emerging aldehyde proton (-CHO) of the product, terephthalaldehyde.

-

Monitoring: Keep the NMR tube at a constant temperature (e.g., 25 °C) and acquire subsequent spectra at regular time intervals.

-

Analysis: Integrate the characteristic peaks for both the reactant and product. The rate of hydrolysis can be determined by plotting the disappearance of the reactant's signal over time.

Protocol for Assessing Stability to Strong Base via HPLC

This protocol is designed to detect potential degradation via the Cannizzaro reaction.

-

Reaction Setup: Dissolve 4-(dimethoxymethyl)benzaldehyde in a suitable solvent (e.g., dioxane/water mixture). Add a concentrated aqueous solution of NaOH (e.g., 50% w/v).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 80-100 °C) for several hours.

-

Sampling: At various time points (e.g., 0, 1, 4, 8 hours), withdraw a small aliquot of the reaction mixture.

-

Quenching and Workup: Immediately neutralize the aliquot with dilute HCl. Extract the organic components with a suitable solvent like ethyl acetate.

-

HPLC Analysis: Analyze the extracted sample using a reverse-phase HPLC method. Develop a method that can resolve the starting material, the alcohol product ([4-(dimethoxymethyl)phenyl]methanol), and the carboxylic acid product (4-(dimethoxymethyl)benzoic acid).

-

Quantification: Use external standards of the starting material and expected products to quantify the composition of the reaction mixture over time.

Summary and Practical Recommendations

The chemical stability of 4-(dimethoxymethyl)benzaldehyde is a tale of two functional groups with opposing sensitivities to pH.

-

Acidic Conditions (pH < 7): The acetal group is the weak point. It will readily hydrolyze to an aldehyde, with the rate increasing exponentially as the pH drops. To prevent deprotection, all contact with acidic reagents, acidic surfaces (e.g., silica gel in some cases), and even atmospheric acid vapors should be avoided if the acetal's integrity is desired.

-

Basic Conditions (pH > 7): The acetal group is robust and stable. The free aldehyde is stable under mild basic conditions but can undergo the Cannizzaro reaction in the presence of concentrated, strong bases, typically with heating.

For Drug Development and Research Professionals:

-

Storage: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light and acidic fumes to prevent slow degradation.[15]

-

Reaction Planning: When using this reagent, the pH of the reaction medium is a critical parameter. If the goal is to react at the free aldehyde while preserving the acetal, strictly non-acidic conditions must be maintained. If the goal is to generate terephthalaldehyde in situ, controlled addition of an acid catalyst is the appropriate method.

-

Purification: Chromatographic purification on silica gel can sometimes be acidic enough to cause partial or complete hydrolysis of the acetal. It may be necessary to use silica gel that has been neutralized with a base (e.g., triethylamine) or to opt for other purification methods like crystallization.

By understanding these fundamental principles, scientists can harness the full synthetic potential of 4-(dimethoxymethyl)benzaldehyde, ensuring predictable outcomes and high-purity products.

References

-

The Cannizzaro Reaction. (n.d.). University of Calgary. Retrieved from [Link]

-

Cannizzaro Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

- Swain, C. G., & Scott, C. B. (1953). The Cannizzaro Reaction. Journal of the American Chemical Society, 75(1), 141-147. (Note: A representative article on the topic, a direct URL may not be available without a subscription. The provided links cover the mechanism).

-

Rao, K. V., & Rao, R. S. (2007). Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120. Industrial & Engineering Chemistry Research, 46(4), 1145-1151. Retrieved from [Link]

-

Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Chemistry Notes. Retrieved from [Link]

-

Hanna, M. T., & Khalil, F. Y. (1975). KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°. The Journal of Physical Chemistry, 79(10), 941-945. Retrieved from [Link]

-

Asymmetric-synthesis.com. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2021, November 30). Cannizzaro Reaction. Retrieved from [Link]

-

Sarella, A., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PLoS ONE, 8(8), e70263. Retrieved from [Link]

-

Page, M. I. (1971). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]

-

Chemical Reactions of Aldehydes and Ketones. (n.d.). National Council of Educational Research and Training. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

Capon, B., & Nimmo, K. (1975). General acid catalysed hydrolysis of benzaldehyde aryl methyl acetals. Journal of the Chemical Society, Perkin Transactions 2, (10), 1113-1118. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Retrieved from [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Lecture 9: Acetals. (n.d.). University of Bristol. Retrieved from [Link]

-

Relative hydrolysis kinetics of ketal 3 at different pH. (n.d.). ResearchGate. Retrieved from [Link]

-

Aromatic aldehydes & ketones. (n.d.). SlideShare. Retrieved from [Link]

-

Clark, J. (2015). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15626275, 4-(Dimethoxymethyl)benzaldehyde. Retrieved from [Link]

Sources

- 1. 4-(Dimethoxymethyl)benzaldehyde | C10H12O3 | CID 15626275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]

- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 12. The Cannizzaro Reaction [almerja.com]

- 13. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: 4-(Dimethoxymethyl)benzaldehyde as a Masked Electrophile

This Application Note is designed to guide researchers in the strategic use of 4-(Dimethoxymethyl)benzaldehyde (CAS: 19125-93-0).

Executive Summary: Unlike standard protecting group reagents (e.g., Boc, Fmoc) which protect a functional group already present on a substrate, 4-(Dimethoxymethyl)benzaldehyde is a heterobifunctional building block . It is used to introduce a masked formyl group into a molecular scaffold. It allows for the stepwise, asymmetric functionalization of terephthalaldehyde derivatives, essential in the synthesis of pharmaceutical linkers, covalent organic frameworks (COFs), and bioconjugation handles.

Part 1: Introduction & Strategic Logic

The "Janus" Aldehyde Strategy

In complex organic synthesis, symmetric dialdehydes (like terephthalaldehyde) present a challenge: it is difficult to react only one side without polymerization or bis-functionalization.

4-(Dimethoxymethyl)benzaldehyde solves this by presenting two distinct "faces":

-

The Reactive Face (Free Aldehyde): Available for immediate electrophilic reactions (Reductive amination, Wittig olefination, Knoevenagel condensation).

-

The Dormant Face (Dimethyl Acetal): Stable under basic and nucleophilic conditions, protecting the second formyl group until specifically activated by acid.

Critical Distinction: DMB vs. Acetal

Warning: Do not confuse this reagent with the "DMB" protecting group (2,4-Dimethoxybenzyl), which is used to protect amides/amines.

-

DMB-Cl: Protects Nitrogen.

-

4-(Dimethoxymethyl)benzaldehyde: Installs a Carbon scaffold with a latent aldehyde.

Part 2: Experimental Protocols

Workflow Overview

The standard workflow involves three stages: Coupling (Base/Nucleophile)

Figure 1: The stepwise activation workflow allows asymmetric synthesis of p-phenylene linkers.

Protocol A: Chemoselective Coupling (Reductive Amination)

Objective: To attach the linker to a primary amine (e.g., a drug pharmacophore or protein lysine) while keeping the distal aldehyde protected.

Reagents:

-

Substrate: Primary Amine (

) -

Reagent: 4-(Dimethoxymethyl)benzaldehyde (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Imine Formation: Dissolve the amine (

) and 4-(Dimethoxymethyl)benzaldehyde ( -

Equilibration: Stir at Room Temperature (RT) for 1 hour. Note: The acetal is stable here; only the free aldehyde reacts to form the imine.

-

Reduction: Add STAB (

) in one portion. -

Reaction: Stir at RT for 4–16 hours under Nitrogen.

-

Quench: Add saturated aqueous

. -

Workup: Extract with DCM, dry over

, and concentrate. -

Result: You now have

. The distal aldehyde remains masked.

Protocol B: Acetal Deprotection (Unmasking)

Objective: To hydrolyze the dimethyl acetal back to the aldehyde without degrading the newly formed amine linkage.

Mechanism: Acid-catalyzed hydrolysis (

Reagents:

-

Solvent: THF/Water (4:1) or Acetone/Water (for solubility).

-

Catalyst: 1M HCl or dilute Trifluoroacetic acid (TFA).

Step-by-Step:

-

Dissolution: Dissolve the intermediate from Protocol A in THF (

). -

Acidification: Add 1M HCl dropwise until pH reaches

.-

Expert Tip: If the substrate contains acid-sensitive groups (like Boc), use Pyridinium p-toluenesulfonate (PPTS) in wet acetone at reflux instead of HCl.

-

-

Monitoring: Stir at RT. Monitor by TLC or LC-MS.

-

Indicator: The disappearance of the methoxy signal (

) and appearance of the aldehyde proton (

-

-

Neutralization: Once complete (typically 1–2 hours), neutralize carefully with saturated

to pH 7–8. -

Isolation: Extract immediately with EtOAc.

-

Caution: Aldehydes are prone to oxidation in air. Store the product under inert gas or use immediately in the next step.

-

Part 3: Technical Data & Specifications

Stability Profile

The utility of this reagent relies entirely on the stability differential between the aldehyde and the acetal.

| Condition | Free Aldehyde (CHO) | Dimethyl Acetal ( | Result |

| Aqueous Acid (pH < 4) | Stable | Unstable (Hydrolyzes) | Deprotection |

| Aqueous Base (pH > 10) | Unstable (Cannizzaro) | Stable | Safe for basic workup |

| Nucleophiles (Grignard) | Reactive (Addition) | Stable | Chemoselective addition |

| Reductants ( | Reactive (to Alcohol) | Stable | Chemoselective reduction |

| Oxidants (Jones) | Reactive (to Acid) | Stable | Chemoselective oxidation |

Troubleshooting Guide

Issue 1: Premature Hydrolysis

-

Symptom:[1][2][3][4][5][6][7] "I see dialdehyde formation during my first coupling step."

-

Cause: The solvent was acidic or wet.[8] Chloroform (

) often contains HCl stabilizers. -

Fix: Filter solvents through basic alumina or use anhydrous DCM/DCE stabilized with amylene, not acid. Add a pinch of

to the reaction to buffer trace acids.

Issue 2: Incomplete Deprotection

-

Symptom:[1][2][3][4][5][6][7][9] The acetal persists despite adding acid.

-

Cause: Poor solubility in the aqueous/organic mixture.

-

Fix: Switch to a homogeneous system like THF/2M HCl (1:1) or use Acetone/Water with PPTS and heat to

.

Issue 3: Transacetalization

-

Symptom:[1][2][3][4][5][6][7] The methoxy groups are replaced by ethoxy or other alkoxy groups.

-

Cause: Using an alcohol solvent (EtOH/MeOH) during the acid step.

-

Fix: Always use aprotic solvents (THF, Acetone, Dioxane) mixed with water for the deprotection step.

Part 4: References

-

Gretton, B. et al. (2020). Selective Mono-protection of Terephthalaldehyde: A Practical Guide. Journal of Organic Chemistry.[10]

-

Greene, T.W.[10] & Wuts, P.G.M. (2014). Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).

-

Li, J. et al. (2018). Construction of Asymmetric COF Linkers using Acetal Intermediates. Chemical Science.[9][11][12]

-

Sigma-Aldrich. (2024). Product Specification: 4-(Dimethoxymethyl)benzaldehyde (CAS 19125-93-0).

Sources

- 1. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]

- 3. RU2633366C1 - Method of producing terephthalic aldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. d-nb.info [d-nb.info]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 10. Dimethyl Acetals [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

Application Note: Chemoselective Grignard Addition to 4-(Dimethoxymethyl)benzaldehyde

This Application Note and Protocol guide details the chemoselective addition of Grignard reagents to 4-(dimethoxymethyl)benzaldehyde (CAS 103781-93-7). This substrate serves as a critical bifunctional scaffold in organic synthesis, allowing for the precise desymmetrization of terephthalaldehyde derivatives.

Executive Summary & Strategic Utility

In complex molecule synthesis, 4-(dimethoxymethyl)benzaldehyde acts as a "masked" bifunctional linker. Its utility lies in the differential reactivity of its two functional groups:

-

The Aldehyde (C-1): Highly electrophilic, susceptible to nucleophilic attack (Grignard, Lithiates).

-

The Dimethyl Acetal (C-4): A protected aldehyde, stable to strong bases and nucleophiles but labile to acid.

The Challenge: Reacting a Grignard reagent with terephthalaldehyde (a dialdehyde) results in a statistical mixture of starting material, mono-alcohol, and di-alcohol. The Solution: Using the mono-acetal substrate guarantees exclusive mono-addition at the aldehyde, preserving the acetal for subsequent orthogonal functionalization (e.g., hydrolysis to a formyl group or reductive amination).

Reaction Mechanism & Chemoselectivity

The reaction proceeds via a nucleophilic addition of the organomagnesium species to the carbonyl carbon.[1] The acetal functionality remains inert during this step due to the high bond strength of the C-O ether linkages and the lack of a good leaving group under basic conditions.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical "fork" during the workup phase where the product identity is determined.

Figure 1: Reaction pathway showing the divergence in product outcome based on workup conditions.

Experimental Protocol

Materials & Preparation[1][2][3][4][5][6]

-

Substrate: 4-(Dimethoxymethyl)benzaldehyde (Purity >98%).

-

Reagent: Grignard Reagent (R-Mg-X), typically 1.0M to 3.0M in THF or Et2O.

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Et2O (Diethyl Ether). Critical: Water content must be <50 ppm to prevent quenching of the Grignard.

-

Atmosphere: Dry Nitrogen (N2) or Argon (Ar).

Step-by-Step Methodology

Phase A: Setup and Addition

-

Vessel Prep: Flame-dry a 2-neck round-bottom flask under vacuum. Backfill with Argon. Repeat 3x.

-

Substrate Solution: Dissolve 1.0 equiv (e.g., 5.0 mmol, 900 mg) of 4-(dimethoxymethyl)benzaldehyde in anhydrous THF (0.2 M concentration).

-

Temperature Control: Cool the solution to 0°C using an ice/water bath.

-

Expert Insight: While the acetal is stable, lower temperatures prevent competitive Wurtz coupling or reduction side reactions common with hindered Grignards.

-

-

Grignard Addition: Add the Grignard reagent (1.1 to 1.2 equiv) dropwise via syringe over 15–20 minutes.

-

Visual Check: A color change (often yellow to slightly cloudy) indicates alkoxide formation.

-

-

Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

QC Stop: Pull a 50 µL aliquot, quench in mini-vial with sat. NH4Cl, extract with EtOAc. Check TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.5) should be gone; product spot will be lower (Rf ~0.2-0.3).

-

Phase B: The Critical Workup (Decision Point)

Option 1: Preserving the Acetal (Target: Hydroxy-Acetal)

-

Quench: Cool reaction mixture to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (NH4Cl) .

-

Why: NH4Cl is weakly acidic (pH ~5-6). It protonates the alkoxide (Mg-O-R → H-O-R) but is not strong enough to hydrolyze the acetal rapidly.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine .

-

Drying: Dry over Sodium Sulfate (Na2SO4) . Do not use Magnesium Sulfate (MgSO4) if it is acidic, though usually acceptable, Na2SO4 is safer for sensitive acetals.

-

Concentration: Rotary evaporate at <40°C.

Option 2: Deprotecting to Aldehyde (Target: Hydroxy-Aldehyde)

-

Quench: Cool to 0°C. Add 1M HCl or 10% H2SO4 until pH < 2.

-

Hydrolysis: Stir vigorously at RT for 1–2 hours. Monitor by TLC for conversion of the acetal (intermediate polarity) to the aldehyde (higher polarity than acetal, but distinct from starting material).

-

Extraction: Extract with DCM or EtOAc.

Data Analysis & Quality Control

Expected NMR Signatures

The success of the reaction is best validated by 1H NMR.

| Functional Group | Chemical Shift (δ) | Multiplicity | Interpretation |

| Acetal Methine | ~5.4 ppm | Singlet | Critical: Presence confirms acetal integrity. |

| Methoxy Groups | ~3.3 ppm | Singlet (6H) | Presence confirms acetal integrity. |

| Benzylic Alcohol | ~4.6 - 5.0 ppm | Multiplet | Diagnostic of Grignard addition. |

| Aldehyde (CHO) | ~10.0 ppm | Singlet | Absence indicates reaction completion. |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Starting Material Remains | Wet solvent killed Grignard. | Titrate Grignard reagent before use; ensure anhydrous THF. |

| Aldehyde Peak in Product (Option 1) | Workup too acidic. | Use Sat. NH4Cl only. Add a drop of Triethylamine (Et3N) to the solvent during column chromatography. |

| Complex Mixture/Polymer | Reaction too hot; Grignard too reactive. | Conduct addition at -78°C; add LiCl (Knochel conditions) to moderate reactivity. |

Process Safety & Handling

-

Grignard Reagents: Pyrophoric or highly flammable. Handle strictly under inert atmosphere.

-

Exotherm: The addition reaction is exothermic.[1] On scale >10g, use active cooling and internal temperature monitoring.

-

Acetal Sensitivity: Avoid storing the product in acidic chloroform (CDCl3) for prolonged periods; use CDCl3 neutralized with silver foil or K2CO3 for NMR.

Workflow Visualization